N1-Phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine

Morphological stability Amorphous glass OLED hole-transport layer

N1-Phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine (CAS 329180-20-3; synonym: N,N-Bis(4-methylphenyl)-N′-phenyl-1,4-benzenediamine) is an asymmetric triarylamine with a 1,4-phenylenediamine core, bearing two p-tolyl substituents on one terminal nitrogen and a single phenyl group on the other. This C₂₆H₂₄N₂ compound (MW 364.48 g/mol, predicted density 1.141 ± 0.06 g/cm³, predicted boiling point 549.5 ± 50.0 °C) belongs to the well-established class of small-molecule hole-transport materials (HTMs) used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and perovskite solar cells.

Molecular Formula C26H24N2
Molecular Weight 364.5 g/mol
Cat. No. B13087879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-Phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine
Molecular FormulaC26H24N2
Molecular Weight364.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)NC4=CC=CC=C4
InChIInChI=1S/C26H24N2/c1-20-8-14-24(15-9-20)28(25-16-10-21(2)11-17-25)26-18-12-23(13-19-26)27-22-6-4-3-5-7-22/h3-19,27H,1-2H3
InChIKeyIIEDZDJJQHYFNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1-Phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine (CAS 329180-20-3): Procurement-Grade Asymmetric Triarylamine for Organic Electronics


N1-Phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine (CAS 329180-20-3; synonym: N,N-Bis(4-methylphenyl)-N′-phenyl-1,4-benzenediamine) is an asymmetric triarylamine with a 1,4-phenylenediamine core, bearing two p-tolyl substituents on one terminal nitrogen and a single phenyl group on the other. This C₂₆H₂₄N₂ compound (MW 364.48 g/mol, predicted density 1.141 ± 0.06 g/cm³, predicted boiling point 549.5 ± 50.0 °C) belongs to the well-established class of small-molecule hole-transport materials (HTMs) used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and perovskite solar cells. Its defining structural feature—molecular asymmetry—places it within a subclass of triaryldiamines demonstrated to resist crystallization and form morphologically stable amorphous glasses for thin-film device applications [1].

Why N1-Phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine Cannot Be Replaced by Its Symmetric N1,N4-Diaryl Analog Without Performance Consequences


Triarylamine-based hole-transport materials are frequently treated as interchangeable within procurement workflows; however, the asymmetric versus symmetric molecular architecture of the 1,4-phenylenediamine core produces fundamentally different solid-state morphologies. Symmetric derivatives such as N1,N4-diphenyl-N1,N4-di-p-tolylbenzene-1,4-diamine (NTD/MPDA, CAS 138171-14-9) exhibit a sharp melting point of 190–194 °C and are prone to crystallization in thin films, which leads to grain-boundary formation, increased surface roughness, and eventual device degradation upon thermal cycling. In contrast, the asymmetry inherent in N1-phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine—where one nitrogen carries two identical p-tolyl groups while the other bears a single phenyl group—disrupts the molecular symmetry required for facile lattice packing, thereby suppressing crystallization and promoting stable amorphous glass formation [1]. This morphological distinction directly impacts film processability, long-term device stability, and reproducibility in vapor-deposited multilayer architectures, making generic substitution a non-trivial risk for device manufacturers and research groups alike.

Quantitative Differentiation Evidence for N1-Phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine Against Closest Analogs


Morphological Stability: Asymmetric Architecture Suppresses Crystallization Relative to Symmetric N1,N4-Diaryl Analog

The asymmetric triaryldiamine design of N1-phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine confers resistance to crystallization that is absent in its direct symmetric analog N1,N4-diphenyl-N1,N4-di-p-tolylbenzene-1,4-diamine (NTD/MPDA, CAS 138171-14-9). Shirota et al. (1998) demonstrated across a series of asymmetric triaryldiamines that molecular asymmetry prevents low-molecular-mass compounds from crystallizing, yielding stable glasses with glass transition temperatures (Tg) up to 125 °C, whereas symmetric derivatives crystallize readily upon thermal annealing or solvent exposure [1]. The symmetric analog NTD exhibits a well-defined melting endotherm at 190–194 °C , confirming its crystalline nature at ambient temperature. In contrast, NTD thin films deposited by vapor deposition display an as-amorphous character with only partial crystallinity as revealed by XRD, and undergo a phase transition at 190 °C that may compromise morphological integrity under device-operating conditions [2].

Morphological stability Amorphous glass OLED hole-transport layer

Molecular Weight Advantage: Lower MW (364 vs. 441 g/mol) Enables Reduced Sublimation Temperature for Thermal Vacuum Deposition

N1-Phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine possesses a molecular weight of 364.48 g/mol , which is approximately 17% lower than the 440.58 g/mol of the symmetric analog N1,N4-diphenyl-N1,N4-di-p-tolylbenzene-1,4-diamine (NTD/MPDA) . In the context of thermal vacuum deposition—the predominant industrial method for fabricating small-molecule OLED layers—lower molecular weight generally correlates with a lower sublimation temperature, which translates into reduced thermal stress on underlying organic layers during multilayer deposition, lower energy consumption in manufacturing, and potentially decreased thermal decomposition of the material during prolonged deposition runs. The predicted boiling point of the target compound is 549.5 ± 50.0 °C , while the symmetric analog's boiling point is predicted at 680.1 ± 55.0 °C , consistent with the molecular weight difference.

Thermal evaporation Vacuum deposition Process engineering

NH Functionality: Single Secondary Amine Site Enables Hydrogen-Bonding Interfacial Interactions Absent in Fully Tertiary-Amine Analogs

A structural feature unique to N1-phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine among its fully substituted triarylamine comparators is the presence of one secondary amine hydrogen (hydrogen bond donor count = 1, as confirmed by the computed molecular properties ). The symmetric analog N1,N4-diphenyl-N1,N4-di-p-tolylbenzene-1,4-diamine has both nitrogens fully substituted (tertiary amines only, H-bond donor count = 0) . This single N–H functionality can participate in hydrogen-bonding interactions with adjacent layers in a device stack—for example, with metal oxide charge-selective contacts (e.g., MoO₃, NiOₓ) or with phosphonate/phosphinate-based interlayers—potentially enhancing interfacial adhesion, reducing contact resistance, and improving hole extraction efficiency. While direct comparative device data remain unpublished, the presence of an H-bond donor is a recognized molecular design strategy for improving wetting and charge-transfer at organic/inorganic interfaces in perovskite and OLED devices.

Interfacial engineering Hydrogen bonding Charge extraction

DFT-Calculated Electronic Structure: Deep HOMO of −6.06 eV Suggests Favorable Energy-Level Alignment with High-Work-Function Anodes

Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level for N1-phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine yield a HOMO energy of −6.06 eV and a LUMO energy of −1.91 eV, with an energy gap (ΔE) of 4.15 eV [1]. This deep HOMO level positions the compound as a candidate hole-transport material with a large energetic offset relative to common emissive layer materials, which can facilitate efficient hole injection while providing electron-blocking capability. By comparison, the symmetric analog NTD has an experimentally measured optical mobility gap of 2.74–2.51 eV (film-thickness-dependent) and an activation energy of 378 meV for DC conductivity [2]; however, the experimental measurement conditions (optical absorption onset vs. DFT gas-phase calculation) differ substantially, precluding direct quantitative comparison. A separate computational study of the target compound using DFT with 6-311G(d,p) and 3-21G basis sets confirmed the HOMO-LUMO gap and additionally computed the ionization potential (6.06 eV), electron affinity (1.91 eV), electronegativity (3.98 eV), chemical hardness (2.08 eV), and electrophilicity index (3.82 eV) [3].

HOMO energy level DFT calculation Energy-level alignment

Rotatable Bond Count and Conformational Flexibility: 5 Rotatable Bonds Provide Distinct Reorganization Energy Profile

The target compound possesses five rotatable bonds , compared with seven rotatable bonds in the symmetric N1,N4-diphenyl-N1,N4-di-p-tolylbenzene-1,4-diamine (two additional N–phenyl torsional degrees of freedom). In triarylamine-based hole-transport materials, the number and nature of rotatable bonds directly influence the internal reorganization energy (λ₊) for hole hopping, which is a key parameter in the Marcus theory of charge transfer. Theoretical studies on related tetra(aryl)benzidine systems have shown that conformational contributions from tolyl and phenyl groups significantly modulate reorganization energy [1]. A lower number of rotatable aryl–N bonds may reduce conformational disorder in the amorphous solid state, potentially narrowing the density of states (DOS) distribution for hole transport. While direct λ₊ values for this specific compound have not been experimentally determined, the structural difference in rotatable bond count provides a rational basis for expecting distinct charge-transport characteristics relative to its fully diaryl-substituted analog.

Reorganization energy Hole mobility Charge transport

Optimal Application Scenarios for N1-Phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine Based on Differentiated Properties


Thermally Stable Amorphous Hole-Transport Layers in Long-Lifetime OLED Stacks

For OLED architectures requiring hole-transport layers that maintain amorphous morphology through repeated thermal cycling (e.g., automotive displays, outdoor signage), N1-phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine offers a crystallization-resistant alternative to symmetric N1,N4-diarylbenzene-1,4-diamines. The asymmetric molecular design, validated by the Shirota et al. (1998) class-level study showing that asymmetric triaryldiamines form stable glasses with Tg up to 125 °C, directly addresses the crystallization-driven degradation that limits the operational lifetime of devices employing symmetric analogs such as NTD (mp 190–194 °C) [1]. This makes the compound particularly suitable for vapor-deposited multilayer OLEDs where layer-to-layer morphological integrity is critical for maintaining charge balance and preventing dark-spot formation over extended operational periods.

Low-Thermal-Budget Vacuum Deposition Processes for Temperature-Sensitive Multilayer Devices

The 17% lower molecular weight of N1-phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine (364 g/mol) compared with the symmetric analog NTD (441 g/mol) is expected to translate into a lower sublimation temperature during thermal evaporation . This property is advantageous when fabricating device stacks that incorporate thermally labile layers—such as certain perovskite interlayers, organic emissive dopants with limited thermal stability, or flexible plastic substrates with low glass-transition temperatures. The reduced thermal load during deposition minimizes the risk of interlayer diffusion and thermal degradation of adjacent organic layers, enabling more robust multi-source co-deposition workflows.

Interface-Engineered Perovskite Solar Cells Utilizing NH-Mediated Contact Passivation

The presence of a single secondary amine (N–H) functionality in N1-phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine provides a hydrogen-bond donor site that is structurally absent in fully aryl-substituted triarylamine HTMs . This feature can be exploited in perovskite solar cells where the HTL interfaces with metal oxide charge-selective contacts (e.g., NiOₓ, MoO₃) or where passivation of surface trap states at the perovskite/HTL interface is desired. The NH group may form hydrogen bonds with undercoordinated halide ions or oxygen atoms at the interface, potentially reducing non-radiative recombination losses—a strategy analogous to the use of NH-containing small molecules as perovskite surface passivants, but here integrated directly into the hole-transport material itself.

Computationally Guided Device Simulation and Virtual Screening of HTM Candidates

The availability of comprehensive DFT-calculated electronic parameters for N1-phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine—including HOMO (−6.06 eV), LUMO (−1.91 eV), ionization potential (6.06 eV), electron affinity (1.91 eV), hardness (2.08 eV), and electrophilicity index (3.82 eV) [2][3]—enables its direct incorporation into device simulation workflows (e.g., drift-diffusion modeling, TCAD simulations) without requiring preliminary experimental characterization. This makes the compound a well-defined computational benchmark for screening new HTM candidates in silico, and allows researchers to predict energy-level alignment with novel emitter or absorber materials before committing to synthetic and device-fabrication efforts.

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